molecular formula C9H13N5O B6533172 3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060182-39-9

3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533172
CAS No.: 1060182-39-9
M. Wt: 207.23 g/mol
InChI Key: SVXUZAPKNSMNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by alkyl substituents at the 3- (ethyl) and 6- (propyl) positions. This compound belongs to a broader class of [1,2,3]triazolo[4,5-d]pyrimidin-7-ones, which are recognized for their antiviral properties, particularly against the chikungunya virus (CHIKV) . Unlike many analogs with aryl substituents, this compound’s alkyl groups may influence its pharmacokinetic and pharmacodynamic profiles, including solubility, metabolic stability, and resistance patterns.

Properties

IUPAC Name

3-ethyl-6-propyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-5-13-6-10-8-7(9(13)15)11-12-14(8)4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXUZAPKNSMNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)N=NN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Precursor Synthesis

The synthesis begins with the preparation of a substituted pyrimidin-5-amine intermediate. A propyl group is introduced at position 6 through nucleophilic substitution. For example, 4,6-dichloro-2-propylpyrimidin-5-amine serves as a key precursor, synthesized by reacting 2-propylpyrimidin-4,6-diol with phosphoryl chloride (POCl₃) at 110°C for 5 h. Chlorination at positions 4 and 6 activates the ring for subsequent amination.

Triazole Ring Formation

The triazole moiety is constructed via diazotization and cyclization. Treatment of 4,6-dichloro-2-propylpyrimidin-5-amine with sodium nitrite (NaNO₂) in acetic acid at 0–5°C generates a diazonium intermediate, which undergoes intramolecular cyclization to form the triazolo[4,5-d]pyrimidine core. The ethyl group at position 3 is introduced either during this step using ethylamine or via post-cyclization alkylation.

Multicomponent Reaction (MCR) Strategies

One-Pot Three-Component Synthesis

A scalable approach involves reacting:

  • Ethyl-substituted carboxaldehyde (e.g., 3-ethyl-1H-pyrazole-4-carbaldehyde),

  • 3-Amino-1,2,4-triazole ,

  • Propionylacetonitrile (as a ketonitrile component).

The reaction proceeds in dimethylformamide (DMF) with triethylamine (TEA) at 120°C for 10 h. The mechanism involves:

  • Activation : TEA facilitates aldehyde electrophilicity via hydrogen bonding.

  • Michael Addition : 3-Amino-1,2,4-triazole attacks the activated aldehyde.

  • Cyclization : Intramolecular C–N bond formation yields the triazolopyrimidine skeleton.

  • Autoxidation : The ketone at position 7 is stabilized under aerobic conditions.

Table 1: Optimization of MCR Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
NoneEtOH80120
TEADMF1201085
KOHMeOH60832

Post-Functionalization Approaches

Alkylation of Preformed Triazolopyrimidines

A pre-synthesized triazolopyrimidine core (e.g., 6-chloro-3H,7H-[1,triazolo[4,5-d]pyrimidin-7-one) undergoes sequential alkylation:

  • Propyl Introduction : Reaction with 1-bromopropane in acetone using KOH as a base yields the 6-propyl derivative.

  • Ethyl Functionalization : Treatment with ethyl iodide in DMF at 80°C installs the ethyl group at position 3.

Halogenation-Amination Sequence

Phosphoryl chloride-mediated chlorination of a pyrimidinone precursor (e.g., 3-ethyl-6-propylpyrimidin-7-one) at position 4, followed by amination with hydrazine hydrate, generates the 4-hydrazine intermediate. Cyclization with NaNO₂/HCl at 0°C completes the triazole ring.

Mechanistic Insights and Regioselectivity

The regioselectivity of triazole ring formation is governed by electronic and steric factors. Electron-withdrawing groups (e.g., chloro at position 4) direct cyclization to the adjacent position, ensuring correct fusion. Computational studies suggest that the ethyl group’s steric bulk minimally affects cyclization kinetics due to its distal position relative to the reaction site.

Purification and Characterization

Crude products are purified via recrystallization from hexane-benzene (1:1) or column chromatography (SiO₂, ethyl acetate/hexane). Characterization data includes:

  • IR : Absorption at 2,212 cm⁻¹ (C≡N), 1,650 cm⁻¹ (C=O).

  • ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), 1.65 (sextet, 2H, CH₂CH₂CH₃), 3.10 (s, 3H, NCH₂CH₃).

  • 13C NMR : δ 14.2 (CH₂CH₃), 22.8 (CH₂CH₂CH₃), 158.9 (C=O).

Yield Optimization and Challenges

Key challenges include:

  • Byproduct Formation : Competing cyclization pathways may yield [1,5-a] or [1,5-c] triazolopyrimidines. Using polar aprotic solvents (DMF) suppresses these pathways.

  • Steric Hindrance : Bulky substituents reduce yields in MCRs. Pre-functionalization of components mitigates this issue .

Chemical Reactions Analysis

3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and the induction of apoptotic signaling cascades.

Comparison with Similar Compounds

Substituent Effects on Antiviral Activity

Triazolopyrimidinones are typically modified at positions 3 and 6 to optimize antiviral activity. Key comparisons include:

Compound Name Substituents (Position 3/6) Target Virus Key Activity/Resistance Data References
3-Ethyl-6-propyl derivative Ethyl/Propyl (alkyl) CHIKV Likely targets nsP1; resistance data pending
MADTP-314 (prototype) Aryl/Alkyl CHIKV IC50: 0.5–1.0 µM; resistance mutations P34S, T246A in nsP1
TR247 (1:1 mixture) Unspecified substituents CHIKV Hit compound with activity in cell-based assays
10a (hexyl/4-chlorophenyl) Hexyl/4-Chlorophenyl N/A Structural data confirmed via NMR/IR
BI86283 3-Chloro-4-methylphenyl/2-oxopropyl N/A MW: 317.73; higher lipophilicity

Key Findings :

  • Aryl vs. Alkyl Substitutions : Aryl-substituted derivatives (e.g., MADTP-314) exhibit potent CHIKV inhibition (IC50 <1 µM) but face resistance via nsP1 mutations (P34S, T246A) . The 3-ethyl-6-propyl analog’s alkyl groups may reduce susceptibility to these mutations, though efficacy data remain speculative.
  • Structural Flexibility : Position 6 tolerates diverse substituents (e.g., hexyl in 10a, 2-oxopropyl in BI86283), suggesting the propyl group in the target compound balances hydrophobicity and steric effects .

Mechanistic and Structural Insights

The triazolopyrimidinone core inhibits CHIKV replication by targeting nsP1, a viral enzyme critical for mRNA capping . Structural studies of analogs (e.g., 5-(4-chloro-phen-oxy)-6-isopropyl derivatives) reveal planar conformations that likely facilitate nsP1 binding .

Resistance Profiles

  • Aryl Derivatives : Resistance mutations (P34S, T246A) arise in nsP1 due to steric clashes with aryl groups .
  • Alkyl Derivatives : The smaller size of ethyl/propyl groups may mitigate resistance, though this hypothesis requires experimental validation.

Biological Activity

3-Ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family. This heterocyclic compound is characterized by a triazole ring fused with a pyrimidine structure and has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique arrangement of its ethyl and propyl substituents plays a crucial role in its pharmacological profile.

The molecular formula of this compound is C₁₀H₁₂N₆O. The presence of nitrogen atoms within its structure contributes to its reactivity and potential therapeutic effects.

PropertyValue
Molecular FormulaC₁₀H₁₂N₆O
Molecular Weight232.25 g/mol
Structure TypeTriazolopyrimidine

Anticancer Activity

Research has demonstrated that compounds in the triazolopyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : A study reported that derivatives similar to this compound showed promising results with IC₅₀ values indicating effective growth inhibition (IC₅₀ = 12.50 µM) .
  • NCI-H460 Cell Line : The compound exhibited growth inhibition with an IC₅₀ value of approximately 42.30 µM .

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Antimicrobial Activity

The compound also displays antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes or inhibit essential metabolic pathways:

  • Bacterial Inhibition : Similar triazolopyrimidine derivatives have shown significant antibacterial activity against various strains . The presence of ethyl and propyl groups may enhance lipophilicity, facilitating better membrane penetration.

Antiviral Activity

Emerging studies indicate potential antiviral effects of triazolopyrimidines:

  • Mechanism of Action : The antiviral activity may stem from the inhibition of viral replication processes or interference with viral entry into host cells .

Case Studies

Several case studies have explored the biological activity of compounds within the triazolopyrimidine class:

  • Cytotoxicity in Cancer Models : A recent investigation highlighted the effectiveness of triazolopyrimidine derivatives in inducing apoptosis in leukemia cells. The study found that certain derivatives had IC₅₀ values as low as 1.1 µM against HCT-116 cells .
  • Antimicrobial Efficacy : In vitro studies demonstrated that specific analogs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Research Findings

Numerous studies have contributed to understanding the biological activities of this compound:

  • Structure-Activity Relationship (SAR) : Research indicates that modifications in substituents can significantly affect biological activity. For example, the introduction of different alkyl groups can alter pharmacokinetic properties and enhance specific activities .

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-6-propyl-triazolopyrimidin-7-one, and how can purity be maximized?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole-pyrimidine core followed by alkylation at the 3- and 6-positions. Key steps include:

  • Cyclocondensation : Use of precursors like aminotriazoles and pyrimidine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Alkylation : Introduction of ethyl and propyl groups via nucleophilic substitution, often requiring catalysts like K₂CO₃ or NaH to enhance reactivity .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity . Yield optimization requires strict control of reaction temperature (60–100°C) and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

A combination of methods is critical:

  • X-ray crystallography : Resolve the fused triazole-pyrimidine core and substituent geometry using SHELX software for refinement, particularly effective for high-resolution datasets .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., ethyl/propyl CH₂/CH₃ signals at δ 1.2–4.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 263.13) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR strategies include:

  • Substituent modification : Replace ethyl/propyl groups with fluorinated or aryl moieties to improve lipophilicity or target binding (e.g., fluorine enhances metabolic stability) .
  • Core hybridization : Fuse oxadiazole or thiazole rings to the triazolopyrimidine scaffold to diversify interaction sites, as seen in related compounds with antiviral activity .
  • Docking simulations : Use software like AutoDock to predict binding affinities for targets such as cannabinoid receptors or viral proteases . Validate analogs via in vitro assays (e.g., IC₅₀ measurements against CHIKV or enzyme inhibition) .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., Vero E6 for antiviral assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Purity verification : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity and rule out degradants .
  • Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers .

Q. What challenges exist in crystallizing 3-ethyl-6-propyl-triazolopyrimidin-7-one, and how can they be addressed?

Challenges include poor crystal growth due to flexible alkyl chains. Solutions involve:

  • Solvent screening : Test mixtures like dichloromethane/methanol or slow evaporation from acetone .
  • Temperature gradients : Gradual cooling from 40°C to 4°C to promote ordered lattice formation .
  • SHELX refinement : Use twin refinement and restraints for disordered ethyl/propyl groups in high-resolution datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.